(4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone
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Overview
Description
(4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound features a hydroxyphenyl group and a tetrahydropyran ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone typically involves the reaction of 4-hydroxybenzaldehyde with tetrahydro-2H-pyran-2-ylmethanol under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired methanone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxyphenylmethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydropyran ring can enhance the compound’s stability and bioavailability . Specific pathways and targets may include enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxyphenyl)methanone: Lacks the tetrahydropyran ring, making it less stable and bioavailable.
(Tetrahydro-2H-pyran-2-YL)methanone: Lacks the hydroxyphenyl group, reducing its potential biological activity.
Uniqueness
(4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone is unique due to its combination of a hydroxyphenyl group and a tetrahydropyran ring. This structure provides a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(4-hydroxyphenyl)-(oxan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-10-6-4-9(5-7-10)12(14)11-3-1-2-8-15-11/h4-7,11,13H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKPQKHSUVSFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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